4-(3-Methoxyphenyl)morpholine-2-carboxylic acid
Overview
Description
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to a cyclization reaction to form the morpholine ring. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 4-(3-Methoxyphenyl)morpholine-2-methanol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid.
Reduction: 4-(3-Methoxyphenyl)morpholine-2-methanol.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving morpholine derivatives.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyphenyl group can enhance the binding affinity of the compound to its target, while the morpholine ring can improve its pharmacokinetic properties. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
4-(3-Methoxyphenyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives such as:
4-Phenylmorpholine-2-carboxylic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-(3-Hydroxyphenyl)morpholine-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can affect its solubility and interaction with biological targets.
4-(3-Chlorophenyl)morpholine-2-carboxylic acid: The presence of a chlorine atom can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(3-methoxyphenyl)morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-3-9(7-10)13-5-6-17-11(8-13)12(14)15/h2-4,7,11H,5-6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAMNRVQBDXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCOC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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